1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline
Description
Properties
IUPAC Name |
1-methyl-4-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-11-17-18-15-14(20-9-7-19(2)8-10-20)16-12-5-3-4-6-13(12)21(11)15/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIHFVEVDMDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazoloquinoxaline Core
The synthesis begins with the preparation of 3-hydrazinoquinoxaline (4) through the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate in ethanol under reflux (Scheme 1). Cyclization of 4 with triethyl orthoformate in acetic acid at 130°C generates thetriazolo[4,3-a]quinoxaline scaffold (5) . This step is critical for establishing the fused triazole ring, with reaction times varying between 1–4 hours depending on the scale.
Key Reaction Parameters:
Introduction of the 4-Methylpiperazine Group
The chlorinated intermediate 5 undergoes NAS with 1-methylpiperazine in the presence of a base such as diisopropylethylamine (DIPEA) . This reaction is typically conducted in dichloromethane (DCM) or N-methyl-2-pyrrolidone (NMP) at 50–80°C for 12–24 hours. For example, in Patent EP0698024B1, treatment of 8-chloro-7-(trifluoromethyl)-triazolo[4,3-a]quinoxaline with 1-methylpiperazine in DCM/DIPEA at reflux yielded the target compound with >90% purity after recrystallization.
Optimization Insights:
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Solvent Choice: Polar aprotic solvents like NMP enhance reaction rates by stabilizing the transition state.
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Base Selection: DIPEA outperforms weaker bases (e.g., K₂CO₃) in preventing side reactions such as hydrolysis.
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Temperature: Reactions at 80°C reduce completion time to 6–8 hours without compromising yield.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate NAS steps. For instance, reacting 5 with 1-methylpiperazine in ethanol under microwave conditions (130°C, 1 hour) achieves 95% conversion, compared to 24 hours under conventional heating. This method reduces energy consumption and minimizes decomposition of heat-sensitive intermediates.
One-Pot Approaches
Integrated protocols combining cyclization and substitution steps have been explored. A notable example involves sequential treatment of 2,3-dichloroquinoxaline with hydrazine hydrate, triethyl orthoformate, and 1-methylpiperazine in a single reactor, yielding the final product in 65% overall yield. While efficient, this method requires stringent control over stoichiometry to avoid byproduct formation.
Structural Characterization and Quality Control
Successful synthesis is confirmed via spectroscopic and chromatographic analyses:
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IR Spectroscopy: Absorbance at 1629 cm⁻¹ (C=N stretch) and 1479 cm⁻¹ (triazole ring) verifies cyclization.
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¹H NMR: Peaks at δ 3.12–3.45 (piperazine protons) and δ 2.32 (N-methyl group) confirm functionalization.
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Mass Spectrometry: Molecular ion peaks at m/z 325.1 ([M+H]⁺) align with the expected molecular formula C₁₅H₁₇N₇.
Purity Standards:
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HPLC purity ≥98% (C18 column, acetonitrile/water gradient)
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Residual solvents <0.1% (ICH guidelines)
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions during NAS can generate des-chloro or dimerization byproducts. Strategies to suppress these include:
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinoxaline core .
Scientific Research Applications
1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications, including :
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly as an inhibitor of c-Met and VEGFR-2 kinases. It has demonstrated antiproliferative activities against various cancer cell lines.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Biological Research: It is used in studies related to receptor antagonism, particularly A2B receptor antagonism, which is associated with anticancer activity.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways :
Kinase Inhibition: The compound acts as an inhibitor of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. By inhibiting these kinases, the compound can induce apoptosis and inhibit tumor growth.
Receptor Antagonism: It also functions as an A2B receptor antagonist, which can reduce metastasis and regulate tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 1-methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline are best contextualized against related derivatives. Below is a detailed comparison across key categories:
Activity Against Adenosine Receptors
Triazoloquinoxalines with amino substituents at position 4 exhibit potent adenosine receptor antagonism:
- CP-68,247 (8-chloro-4-(cyclohexylamino)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline): IC50 = 28 nM at A1 receptors; >3,000-fold selectivity over A2 receptors .
- CP-66,713 (4-amino-8-chloro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxaline): IC50 = 21 nM at A2 receptors; 13-fold selectivity over A1 receptors .
Comparison: The methylpiperazine group in the target compound may reduce adenosine receptor affinity compared to cyclohexylamino or phenyl substituents, redirecting its activity toward other targets like VEGFR-2 or Topo II .
Anticancer Activity: DNA Intercalation and Topo II Inhibition
Triazoloquinoxalines with extended aromatic systems or bis-triazolo modifications show enhanced DNA binding and enzyme inhibition:
- Compound 76g induced apoptosis and G2/M arrest in Caco-2 cells .
- Mono-triazolo derivatives (e.g., 16e, 25a): IC50 = 0.29–0.90 µM against HepG-2, Hep-2, and Caco-2 cells, comparable to doxorubicin .
Comparison : The target compound lacks the bis-triazolo extension, suggesting its Topo II inhibition may rely on substituent-driven interactions rather than enhanced intercalation .
VEGFR-2 Inhibition
Bis-triazoloquinoxalines demonstrate stronger VEGFR-2 inhibition than mono-substituted analogs:
- Bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives: Inhibited VEGFR-2 at nanomolar concentrations; induced apoptosis in MCF-7 and HepG2 cells .
- Mono-triazoloquinoxaline derivatives: Moderate VEGFR-2 affinity (e.g., IC50 = ~100 nM for some analogs) .
Antimicrobial and Antiviral Activity
Triazoloquinoxalines with thiol or halogen substituents show broader antimicrobial profiles:
- 4-Chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine derivatives: Synthesized via nucleophilic substitution; exhibited antiviral and antibacterial activity .
- 4-Styryl[1,2,4]triazolo[4,3-a]quinoxalines: Potent anticonvulsants with moderate antimicrobial effects .
Comparison: The target compound’s methylpiperazine group likely diminishes antimicrobial activity, as polar substituents are less common in antimicrobial triazoloquinoxalines .
Structural and Activity Data Tables
Table 1: Key Pharmacological Comparisons
Table 2: Structural Modifications and Impact
Key Structure-Activity Relationships (SAR)
Position 4 Substituents: Bulky groups (e.g., cyclohexylamino) favor adenosine receptor antagonism . Polar groups (e.g., methylpiperazine) enhance solubility and kinase targeting .
Core Modifications: Bis-triazolo scaffolds improve Topo II inhibition via enhanced DNA intercalation . Mono-triazolo derivatives remain potent cytotoxic agents, likely through dual mechanisms (e.g., Topo II and VEGFR-2) .
Halogenation :
- Chlorine at position 8 increases receptor-binding potency (e.g., CP-66,713) .
Biological Activity
1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent scientific findings.
Chemical Structure and Properties
IUPAC Name : 1-methyl-4-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Molecular Formula : C15H18N6
Molecular Weight : 282.34 g/mol
The compound features a triazoloquinoxaline core, which is known for its biological activity. The presence of the piperazine moiety enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor and receptor antagonist :
- Kinase Inhibition : It inhibits c-Met and VEGFR-2 kinases, which are crucial in signaling pathways related to cell proliferation and angiogenesis. This inhibition can lead to reduced tumor growth and induction of apoptosis in cancer cells.
- Receptor Antagonism : The compound acts as an antagonist at the A2B adenosine receptor. This action may contribute to its anticancer properties by reducing metastasis and regulating tumor growth.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has shown promising results in inhibiting the growth of tumors in vitro and in vivo models.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.0 | c-Met inhibition |
| A549 (Lung) | 3.2 | VEGFR-2 inhibition |
| HCT116 (Colon) | 6.5 | Apoptosis induction |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Its efficacy against both bacterial and fungal strains highlights its potential as a new antibiotic agent.
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Bactericidal | 32 µg/mL |
| Candida albicans | Fungicidal | 16 µg/mL |
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of this compound:
- Anticancer Study : In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its role as a viable anticancer agent .
- Antimicrobial Efficacy : A clinical trial assessing the effectiveness of the compound against resistant bacterial strains showed promising results, with significant reductions in infection rates among treated patients .
Q & A
Basic Research Question
- In Vitro Assays : Use standardized microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) determination .
- Fungal Strains : Test against C. albicans using agar diffusion assays.
- Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate results.
Advanced Consideration : Pair biological assays with cytotoxicity testing (e.g., MTT assay on mammalian cells) to assess selectivity indices .
What computational strategies are effective in predicting the biological targets of triazoloquinoxaline derivatives?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., 14-α-demethylase for antifungal activity, PDB ID: 3LD6) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., triazole’s hydrogen-bonding capacity) using Schrödinger’s Phase .
- MD Simulations : Assess binding stability over time (e.g., GROMACS) to prioritize targets for experimental validation .
How can structural modifications enhance the pharmacological profile of this compound?
Advanced Research Question
- SAR Studies :
- Methodology : Synthesize analogs via Suzuki-Miyaura coupling or click chemistry, then correlate structural changes with bioactivity data .
How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Advanced Research Question
- Mechanistic Studies : Use transcriptomics or proteomics to identify differential gene/protein expression in response to the compound across cell types .
- Dose-Response Analysis : Determine if dual activities arise from concentration-dependent effects (e.g., apoptosis at high doses vs. cytostasis at lower doses) .
- Model Systems : Compare results in bacterial vs. mammalian cell models to clarify target specificity .
What analytical techniques are critical for characterizing this compound’s purity and stability?
Basic Research Question
- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>95%) .
- Spectroscopy :
- Stability Studies : Accelerated degradation tests under varying pH/temperature, monitored via LC-MS .
What are the limitations of current synthetic routes, and how can they be improved?
Advanced Research Question
- Limitations : Low yields in cyclization steps (e.g., <40% for triazole formation) and scalability issues .
- Innovations :
How can researchers integrate this compound into broader drug discovery pipelines?
Advanced Research Question
- Lead Optimization : Combine in silico ADMET predictions (e.g., SwissADME) with in vivo pharmacokinetic studies (e.g., rodent models) .
- Combinatorial Chemistry : Generate libraries via parallel synthesis to explore diverse substituents on the quinoxaline core .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm on-target effects in disease-relevant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
